molecular formula C15H17FN2O3 B2458496 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide CAS No. 2200169-32-8

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide

Cat. No. B2458496
CAS RN: 2200169-32-8
M. Wt: 292.31
InChI Key: RAMJWOSWLIUZTA-UHFFFAOYSA-N
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Description

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide, also known as FXV673, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FXV673 is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP) and has shown promising results in pre-clinical studies.

Mechanism of Action

PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP by N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide leads to the accumulation of DNA damage and ultimately results in cell death. This mechanism of action has been exploited in cancer therapy, where the combination of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide and chemotherapy or radiation therapy has shown to be more effective than either treatment alone.
Biochemical and Physiological Effects:
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has been shown to induce cell death in cancer cells by inhibiting PARP. In addition, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has also been shown to have neuroprotective effects in pre-clinical studies, suggesting its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has several advantages as a research tool, including its small size, high potency, and selectivity for PARP. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide. One direction is to investigate its use in combination with other therapies, such as immunotherapy, to enhance the efficacy of cancer treatment. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide to minimize toxicity and maximize efficacy.

Synthesis Methods

The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide involves a multi-step process that includes the reaction of 4-fluoro-3-nitroaniline with propionyl chloride to form 4-fluoro-3-(propionylamino)aniline. This intermediate is then reacted with oxalyl chloride to form N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide.

Scientific Research Applications

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. The inhibition of PARP by N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

N-[4-fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-2-14(19)18-13-8-11(5-6-12(13)16)17-15(20)10-4-3-7-21-9-10/h2,5-6,8,10H,1,3-4,7,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMJWOSWLIUZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2CCCOC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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